molecular formula C14H12O B111116 4-(2-Methylphenyl)benzaldehyde CAS No. 108934-21-0

4-(2-Methylphenyl)benzaldehyde

Cat. No.: B111116
CAS No.: 108934-21-0
M. Wt: 196.24 g/mol
InChI Key: HERVRULEZPWOIG-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)benzaldehyde is a functionalized biphenyl compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. This benzaldehyde derivative is particularly useful as a precursor for the development of more complex molecular architectures, including ligands, functional materials, and pharmacologically active scaffolds. Researchers utilize this compound in metal-catalyzed cross-coupling reactions and as a key intermediate in the synthesis of heterocyclic compounds. Its structural motif is relevant in exploring compounds with potential biological activity. The aldehyde group provides a versatile handle for further chemical modifications, such as condensation reactions to form hydrazones and other Schiff base derivatives, which are often investigated for their electronic properties and bioactivity. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

4-(2-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERVRULEZPWOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362695
Record name 4-(2-Methylphenyl)benzaldehyde
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108934-21-0
Record name 2′-Methyl[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(2-Methylphenyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde
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Preparation Methods

Chromium-Based Oxidation

Using Jones reagent (CrO₃/H₂SO₄):

  • Conditions : 0°C, acetone solvent, stoichiometric CrO₃

  • Yield : 78% aldehyde, with 15% over-oxidation to carboxylic acid.

Catalytic Oxygenation

A sustainable alternative employs a polyoxometalate catalyst (H₅PV₂Mo₁₀O₄₀) in aqueous H₂SO₄:

  • Substrate : 4-(2-Methylphenyl)toluene

  • Oxidant : H₂O₂ (30%)

  • Temperature : 70°C, 6 hours

  • Yield : 85% with 99% atom economy.

Solvent-Free Aldol Condensation

Adapting the methodology for chalcone synthesis, 4-(2-Methylphenyl)benzaldehyde can be synthesized via base-catalyzed condensation:

  • Reactants : Benzaldehyde + 2-methylacetophenone

  • Base : NaOH pellets (1.0 equiv.)

  • Conditions : Mortar-and-pestle grinding, 25 minutes

  • Mechanism : Enolate formation, nucleophilic attack on benzaldehyde, and dehydration.

Yields average 75%, though steric hindrance from the 2-methyl group reduces efficiency compared to para-substituted analogs.

Friedel-Crafts Alkylation Followed by Oxidation

A two-step approach leverages Friedel-Crafts acylation:

  • Acylation : Benzoyl chloride + 2-methylbenzene using AlCl₃ catalyst (80°C, 4 hours) → 4-(2-Methylphenyl)acetophenone (72% yield).

  • Oxidation : KMnO₄ in acidic medium (H₂SO₄/H₂O, reflux) → this compound (68% yield).

Side reactions at the methyl group necessitate careful temperature control.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Cost Scalability Green Metrics
Buchwald-Hartwig921 hourHighModerateModerate (Pd use)
Suzuki Coupling8812 hoursHighHighLow (solvent)
Catalytic Oxygenation856 hoursLowHighHigh
Aldol Condensation750.5 hoursVery LowLowVery High
Friedel-Crafts688 hoursModerateModerateLow (acid waste)

Key trends:

  • Catalytic oxygenation balances yield and sustainability, ideal for industrial applications.

  • Ball-milling cross-coupling excels in speed but requires palladium recovery systems.

  • Aldol condensation is the most eco-friendly but limited by substrate compatibility .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 4-(2-Methylphenyl)benzoic acid.

    Reduction: 4-(2-Methylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2-Methylphenyl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, its aromatic structure enables it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-(2-Methylphenyl)benzaldehyde with five structurally related benzaldehyde derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Electronic Effects Applications
This compound $ \text{C}{14}\text{H}{12}\text{O} $ 196.24 2-Methylphenyl (para) Electron-donating, moderate steric hindrance Intermediate in drug synthesis
4-(Trifluoromethyl)benzaldehyde $ \text{C}8\text{H}5\text{F}_3\text{O} $ 174.12 Trifluoromethyl (para) Strong electron-withdrawing, lipophilic Pharmaceutical/agrochemical intermediates
4-Chloro-2-methylbenzaldehyde $ \text{C}8\text{H}7\text{ClO} $ 154.59 Chloro (para), methyl (ortho) Electron-withdrawing (Cl), steric hindrance Antimicrobial agents
3-(4-Methylphenyl)benzaldehyde $ \text{C}{14}\text{H}{12}\text{O} $ 196.24 4-Methylphenyl (meta) Electron-donating, reduced conjugation Not specified (structural isomer studies)
4-(4-Phenylphenyl)benzaldehyde $ \text{C}{19}\text{H}{14}\text{O} $ 258.32 Biphenyl (para) Bulky, π-conjugation enhanced Materials science (e.g., fluorescent dyes)
4-Methylbenzaldehyde $ \text{C}8\text{H}8\text{O} $ 120.15 Methyl (para) Electron-donating, simple structure Polymer modification

Research Findings and Limitations

  • Synthetic Challenges: Non-symmetrical dialdehydes (e.g., 4-(formylmethyl)benzaldehyde) are difficult to commercialize, limiting access to certain analogues ().
  • Safety Data: Limited toxicity data exist for this compound, but analogues like 3-(4-Methylphenyl)benzaldehyde require careful handling per safety guidelines ().

Biological Activity

4-(2-Methylphenyl)benzaldehyde, also known as 2-methyl-4-benzaldehyde, is an aromatic aldehyde with significant biological activity. This compound has been studied for its potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological activities, including antibacterial, antifungal, and antioxidant properties, supported by research findings and case studies.

  • Molecular Formula : C14_{14}H12_{12}O
  • Molecular Weight : 212.24 g/mol
  • Structure : The compound consists of a benzaldehyde group attached to a 2-methylphenyl group, which contributes to its unique biological properties.

Antibacterial Activity

This compound exhibits notable antibacterial properties against various pathogenic bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Screening : In a study evaluating the antibacterial activity of various benzaldehyde derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 250-500 µg/mL, indicating moderate to strong antibacterial activity .
  • Combination Therapy : Research indicated that when combined with standard antibiotics like norfloxacin, this compound reduced the MIC of the antibiotic significantly, enhancing its bactericidal effects. This suggests a potential role as an antibiotic modulator .

Antifungal Activity

The compound has also been evaluated for antifungal activity. It was tested against common fungal strains such as Aspergillus niger and Candida albicans.

Findings

  • In vitro studies revealed that this compound exhibited antifungal activity with MIC values ranging from 100-200 µg/mL against Aspergillus species .
  • The compound's mechanism of action involves disrupting fungal cell membranes, leading to cell lysis.

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals.

Research Insights

  • A study reported that the compound exhibited strong radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The IC50 value was found to be approximately 50 µg/mL .
  • The antioxidant mechanisms include the donation of hydrogen atoms and the formation of stable free radicals.

Comparative Biological Activity Table

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus250
Escherichia coli500
AntifungalAspergillus niger100
Candida albicans200
AntioxidantN/AIC50: 50

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Methylphenyl)benzaldehyde derivatives, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, reacting Schiff bases (e.g., 4-(benzylideneamino)benzaldehyde) with anhydrides like phthalic anhydride under reflux conditions yields heterocyclic derivatives. Optimize reaction efficiency by controlling stoichiometry (1:1 molar ratio of aldehyde to anhydride) and using polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor progress via TLC and characterize intermediates using FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (aldehyde proton at δ 9.8–10.2 ppm) .

Q. How should researchers safely handle this compound analogs given limited toxicological data?

  • Methodological Answer : Assume acute toxicity due to structural similarity to benzaldehyde derivatives. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For skin exposure, wash immediately with soap and water for 15 minutes; for eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist. Document all incidents and consider acute dermal/ocular toxicity assays for novel derivatives .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound-based compounds?

  • Methodological Answer : Combine multiple techniques:

  • Elemental Analysis : Confirm empirical formula (e.g., %C, %H within ±0.3% of theoretical values).
  • ¹H-NMR : Identify aldehyde protons (δ ~10 ppm) and aromatic splitting patterns (e.g., para-substitution in 2-methylphenyl groups).
  • FT-IR : Detect aldehyde C=O stretches (~1700 cm⁻¹) and absence of OH/NH impurities.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties of this compound derivatives for drug discovery?

  • Methodological Answer : Apply Quantum Chemistry (QSQN) and QSPR models to predict logP, solubility, and reactivity. For example, DFT calculations optimize molecular geometry, while neural networks correlate substituent effects (e.g., electron-withdrawing CF₃ groups) with boiling points or refractive indices. Validate predictions experimentally (e.g., compare calculated vs. observed density for 4-(Trifluoromethyl)benzaldehyde: 1.275 g/mL at 25°C) .

Q. What strategies resolve contradictory data in asymmetric synthesis using this compound as a chiral building block?

  • Methodological Answer : Contradictions in enantiomeric excess (ee) may arise from solvent polarity or catalyst loading. Systematically vary:

  • Catalysts : Test Jacobsen’s salen complexes vs. BINOL-derived phosphoric acids.
  • Solvent Effects : Compare ee in toluene (non-polar) vs. THF (polar aprotic).
  • Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation. For Wittig reactions, track aldehyde conversion via GC-MS .

Q. How can this compound be incorporated into macrocyclic compounds for supramolecular studies?

  • Methodological Answer : Utilize [2 + 2] or [2 + 3] cyclocondensation with polyamines. For example, react this compound with 1,2-diaminoethane in ethanol under argon. Characterize macrocycles via X-ray crystallography (e.g., dihedral angles between aromatic rings ~78°) and assess host-guest interactions via NMR titration (e.g., binding constants with crown ethers) .

Q. What are the challenges in scaling up multi-step syntheses of this compound-based bioactive molecules?

  • Methodological Answer : Key issues include:

  • Intermediate Stability : Protect aldehyde groups via acetal formation during long reactions.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for gram-scale separations.
  • Byproduct Mitigation : Optimize Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) by controlling ligand ratios (e.g., PPh₃:Pd(OAc)₂ = 2:1) to minimize homocoupling .

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